molecular formula C9H14BF4N B8095147 Phenyltrimethylammonium tetrafluoroborate CAS No. 17594-95-5

Phenyltrimethylammonium tetrafluoroborate

Cat. No. B8095147
CAS RN: 17594-95-5
M. Wt: 223.02 g/mol
InChI Key: VLSZRZCUKCKPGR-UHFFFAOYSA-N
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Description

Phenyltrimethylammonium tetrafluoroborate is a useful research compound. Its molecular formula is C9H14BF4N and its molecular weight is 223.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyltrimethylammonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyltrimethylammonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in palladium-catalyzed cross-coupling reactions with aryl Grignard reagents at room temperature, demonstrating high reactivity and tolerance for diverse functionality (Reeves et al., 2010).

  • It forms a room-temperature ionic liquid when combined with certain anions, which is useful in electrochemical applications such as electric double-layer capacitors, offering wide potential windows and high ionic conductivity (Sato, Masuda, & Takagi, 2004).

  • It serves as an electrophilic trifluoromethylation agent for carbon nucleophiles, designed as a trifluorinated version of a Johnson-type methyl-transfer reagent (Noritake et al., 2008).

  • It's involved in undergraduate organic chemistry experiments, such as the synthesis of 3-phenylmaleimide through the coupling reaction with maleimide, enhancing student interest and experimental skills (Chen Zhong-hu, 2015).

  • It is a component in the synthesis and characterization of novel compounds derived from 1,10-phenanthroline, lead(II), and tetrabutylammonium tetrafluoroborate, where it helps in forming adducts and complexes (Atanassova & Dimitrov, 2003).

  • It's used in the study of solvolysis reactions, particularly in the context of substituting alkoxide products and investigating the formation of aryl cation (Fujita, Mishima, & Okuyama, 2007).

properties

IUPAC Name

trimethyl(phenyl)azanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BF4/c1-10(2,3)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSZRZCUKCKPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17594-95-5
Record name Benzenaminium, N,N,N-trimethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17594-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltrimethylammonium tetrafluoroborate
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Phenyltrimethylammonium tetrafluoroborate
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Phenyltrimethylammonium tetrafluoroborate
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Phenyltrimethylammonium tetrafluoroborate
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Phenyltrimethylammonium tetrafluoroborate
Reactant of Route 6
Phenyltrimethylammonium tetrafluoroborate

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